molecular formula C18H20N2O4 B4088005 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide

Cat. No. B4088005
M. Wt: 328.4 g/mol
InChI Key: OGIKBJXTTWFYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide, also known as MNPN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPN is a synthetic compound that belongs to the family of amides and is commonly used as a research chemical.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, and the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, lower blood pressure, and decrease heart rate. 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has also been shown to have sedative and anxiolytic effects, making it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide is also stable and has a long shelf life, making it a convenient compound for use in long-term experiments. However, 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has some limitations for use in lab experiments. Its complex synthesis method requires specialized equipment and expertise, making it difficult for some researchers to use. Additionally, 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has not been extensively studied in humans, so its safety and efficacy are not fully understood.

Future Directions

There are several future directions for research on 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide. One potential direction is the development of new drugs and therapies based on 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide's unique chemical structure. 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide's analgesic, anti-inflammatory, and anti-convulsant properties make it a promising candidate for the treatment of various neurological disorders. Another potential direction is the further study of 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide's mechanism of action and its effects on the central nervous system. Finally, future research could focus on the safety and efficacy of 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide in humans, which could pave the way for its use in clinical settings.

Scientific Research Applications

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its unique chemical structure makes it a promising candidate for the development of new drugs and therapies. 4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide has been shown to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential treatment for various neurological disorders.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-12-14(6-11-17(13)24-2)4-3-5-18(21)19-15-7-9-16(10-8-15)20(22)23/h6-12H,3-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIKBJXTTWFYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxy-3-methylphenyl)-N-(4-nitrophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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